2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both morpholine and oxadiazole rings endows it with unique chemical and biological properties.
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
It is known that oxadiazoles can interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles , it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the broad range of biological activities associated with oxadiazoles , it is likely that this compound could have a variety of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.
Additionally, this compound has been found to interact with proteins involved in cellular signaling pathways. These interactions can modulate the activity of signaling proteins, thereby influencing various cellular processes. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Moreover, this compound has been reported to impact cellular metabolism by interacting with metabolic enzymes. This interaction can lead to changes in the levels of metabolites and the overall metabolic flux within the cell. The compound’s influence on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, further underscores its potential as a modulator of cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target proteins .
This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods .
The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to cumulative effects on cell signaling pathways, gene expression, and metabolic processes. The temporal changes in these effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects on cellular function, such as enhancing cell proliferation and survival . Higher doses have been associated with toxic or adverse effects, including cell death and tissue damage .
Threshold effects have also been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings underscore the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound has been shown to undergo biotransformation by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can further participate in metabolic reactions, influencing the overall metabolic flux within the cell .
The interaction of this compound with cofactors such as NADH and FAD is also noteworthy, as these interactions can modulate the redox state of the cell and impact energy metabolism. The compound’s involvement in metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . These transporters facilitate the uptake and efflux of the compound, thereby regulating its intracellular concentration .
Additionally, this compound can bind to plasma proteins, which influences its distribution within tissues. The binding to proteins such as albumin can affect the compound’s bioavailability and its ability to reach target sites within the body . The transport and distribution mechanisms of this compound are crucial for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles .
The activity of this compound within these compartments can have significant implications for cellular function. For example, its presence in the nucleus can influence gene expression, while its localization to the mitochondria can impact cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxadiazole ring. The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Due to its pharmacological properties, it is investigated for use in drug development, particularly for its potential to act as a bioisostere for carboxylic acids and amides.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring also show comparable pharmacological properties.
Uniqueness
What sets 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine apart is the combination of the oxadiazole and morpholine rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOJBZGKKDYXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1509286-40-1 | |
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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